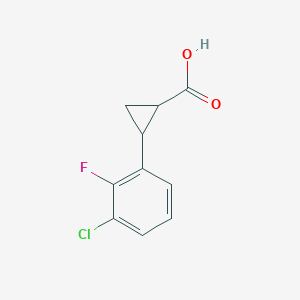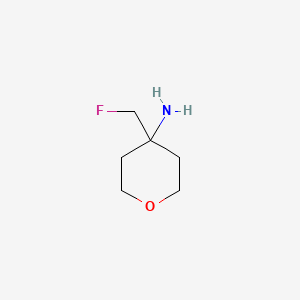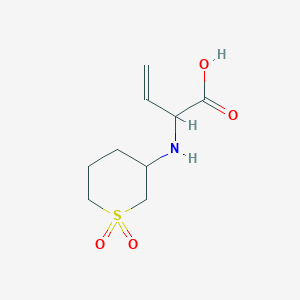
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9ClFO2 It is a cyclopropane derivative with a phenyl ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-chloro-2-fluorophenylboronic acid with a cyclopropanecarboxylic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenylcyclopropanecarboxylic acids can be formed.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or aldehydes.
科学的研究の応用
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Fluorophenyl)cyclopropanecarboxylic acid
- 2-(3-Chlorophenyl)cyclopropanecarboxylic acid
- 2-(3-Bromophenyl)cyclopropanecarboxylic acid
Uniqueness
2-(3-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C10H8ClFO2 |
|---|---|
分子量 |
214.62 g/mol |
IUPAC名 |
2-(3-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChIキー |
SBNZLYNJIDZCIL-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)



![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
